synthesis and characterization of 2-(Bromomethyl)-5-methoxypyridine hydrobromide
synthesis and characterization of 2-(Bromomethyl)-5-methoxypyridine hydrobromide
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-5-methoxypyridine hydrobromide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the (CAS No: 2007919-27-7), a critical heterocyclic building block in medicinal chemistry and drug development.[1] This document details a robust two-step synthetic strategy, beginning with the free-radical bromination of 2-methyl-5-methoxypyridine, followed by hydrobromide salt formation. As a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep mechanistic understanding. It includes detailed protocols, safety considerations, and a full suite of analytical techniques for structural verification and quality control, including NMR, FT-IR, and Mass Spectrometry. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a reliable and well-documented procedure for obtaining this versatile reagent.
Introduction: A Versatile Heterocyclic Intermediate
Chemical Identity and Properties
2-(Bromomethyl)-5-methoxypyridine hydrobromide is a substituted pyridine derivative that serves as a potent alkylating agent. Its structure combines a reactive bromomethyl group with a methoxy-substituted pyridine core, making it an important intermediate for introducing the 5-methoxypyridin-2-ylmethyl moiety into larger, more complex molecules.[2] The hydrobromide salt form enhances the compound's stability and handling characteristics, presenting as a white to yellow solid.[1]
| Property | Value | Reference |
| IUPAC Name | 2-(bromomethyl)-5-methoxypyridine;hydrobromide | [1] |
| CAS Number | 2007919-27-7 | [1] |
| Molecular Formula | C₇H₉Br₂NO | [1] |
| Molecular Weight | 282.96 g/mol | [1] |
| Appearance | White to Yellow Solid | [1] |
| InChI Key | IBPDGBSBKPHSMS-UHFFFAOYSA-N | [1] |
Significance in Medicinal Chemistry and Drug Development
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The title compound is a valuable building block due to its capacity to participate in nucleophilic substitution reactions, enabling the construction of ether, ester, and carbon-carbon bonds.[2] The 5-methoxypyridine motif is structurally related to moieties found in compounds like dextromethorphan, a widely used antitussive agent that also features a methoxy-substituted aromatic system.[3][4] The ability to readily introduce this specific framework makes 2-(Bromomethyl)-5-methoxypyridine hydrobromide a compound of significant interest for the synthesis of novel therapeutic candidates.
Synthesis Methodology
Retrosynthetic Analysis and Strategy
The synthesis of 2-(Bromomethyl)-5-methoxypyridine hydrobromide is most logically approached via a two-step sequence starting from the commercially available 2-methyl-5-methoxypyridine. The strategy hinges on the selective bromination of the activated methyl group, followed by conversion to the hydrobromide salt for improved stability and ease of handling.
The key transformation is a free-radical bromination at the benzylic-like position of the pyridine ring. N-Bromosuccinimide (NBS) is the reagent of choice for this type of reaction as it provides a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination.[5] A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)-5-methoxypyridine (Free Base)
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Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-5-methoxypyridine (10.0 g, 81.2 mmol) and carbon tetrachloride (150 mL).
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Reagent Addition: Add N-Bromosuccinimide (NBS) (15.9 g, 89.3 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (0.67 g, 4.06 mmol, 0.05 eq) to the flask.
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Scientist's Note: NBS is used as the brominating agent to maintain a low concentration of Br₂, favoring substitution at the methyl group over electrophilic addition to the pyridine ring. AIBN serves as a thermal radical initiator.[5]
-
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is initiated with a heat lamp or by maintaining the reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid using a Buchner funnel and wash it with a small amount of cold carbon tetrachloride.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil. The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Step 2: Formation of 2-(Bromomethyl)-5-methoxypyridine hydrobromide
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Dissolution: Dissolve the crude 2-(Bromomethyl)-5-methoxypyridine free base from Step 1 in anhydrous diethyl ether (100 mL).
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Precipitation: Cool the solution in an ice bath. Slowly bubble hydrogen bromide gas through the solution or add a 33% solution of HBr in acetic acid dropwise with vigorous stirring.
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Scientist's Note: The hydrobromide salt is significantly less soluble in non-polar solvents like diethyl ether than the free base, causing it to precipitate upon formation. This provides an effective method of purification.
-
-
Isolation: A white or pale-yellow solid will precipitate. Continue the addition until no further precipitation is observed.
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Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to yield 2-(Bromomethyl)-5-methoxypyridine hydrobromide.
Reaction Mechanism: Free-Radical Halogenation
The bromination of the methyl group proceeds via a classic free-radical chain reaction mechanism consisting of three stages:
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Initiation: The AIBN initiator thermally decomposes to form two cyanopropyl radicals and nitrogen gas. A cyanopropyl radical then abstracts a hydrogen from HBr (present in trace amounts or formed from NBS) to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-methoxypyridine to form a stabilized pyridyl-methyl radical and HBr.
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This radical then reacts with a molecule of NBS to regenerate a bromine radical and form the desired product, 2-(Bromomethyl)-5-methoxypyridine.
-
-
Termination: The reaction is terminated when any two radical species combine.
Safety Precautions
All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Hazardous Chemicals:
-
2-(Bromomethyl)-5-methoxypyridine hydrobromide: Causes severe skin burns and eye damage and is harmful if swallowed.[1]
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution and consider substituting with a safer solvent like acetonitrile if possible.
-
Hydrogen Bromide (HBr): Highly corrosive and toxic. Handle with extreme care.[6][7]
-
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[6] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8] In case of inhalation, move to fresh air.[6] Seek immediate medical attention for any significant exposure.
Characterization and Quality Control
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment of the final product.[9]
Caption: Analytical workflow for product validation.
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for the free base, 2-(Bromomethyl)-5-methoxypyridine. The hydrobromide salt will show similar signals, with potential broadening of the pyridine proton peaks due to protonation.
Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.20 | d | H-6 |
| ~7.30 | dd | H-4 |
| ~7.20 | d | H-3 |
| ~4.50 | s | -CH₂Br |
| ~3.85 | s | -OCH₃ |
Rationale based on the spectrum of the related 2-bromo-5-methoxypyridine, which shows signals at 8.19, 7.42, 7.15, and 3.84 ppm for H-6, H-3, H-4, and -OCH₃ respectively.[10] The bromomethyl protons are expected in the typical range for benzylic bromides.
Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C-5 |
| ~152.0 | C-2 |
| ~148.0 | C-6 |
| ~122.0 | C-3 |
| ~121.0 | C-4 |
| ~55.9 | -OCH₃ |
| ~32.0 | -CH₂Br |
Table 3: Expected FT-IR Spectroscopic Data (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1570, 1460 | Pyridine Ring C=C, C=N Stretch |
| ~1280, 1030 | Aryl Ether C-O-C Stretch |
| ~680 | C-Br Stretch |
Assignments are based on typical infrared absorption frequencies for these functional groups and data from similar structures.[10]
Table 4: Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Assignment |
| 201/203 | [M]⁺ (Free Base) |
| 122 | [M - Br]⁺ |
| 92 | [M - Br - CH₂O]⁺ |
The molecular ion [M]⁺ will exhibit a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br), providing definitive evidence of the compound's bromination.[10][11]
References
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PubChem. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895. Available from: [Link]
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P&M-Invest. Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Available from: [Link]
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PubChem. Dextromethorphan hydrobromide monohydrate | C18H28BrNO2 | CID 5462351. Available from: [Link]
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